

What is the binding affinity of Quinelorane for dopamine receptors?

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Compound of Interest

Compound Name: Quinelorane

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Quinelorane's Affinity for Dopamine Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinelorane is a potent and selective agonist for the D2 and D3 subtypes of dopamine receptors. This technical guide provides an in-depth overview of its binding affinity, the experimental protocols used to determine these properties, and the signaling pathways it modulates.

Quantitative Binding Affinity of Quinelorane

The following table summarizes the available quantitative data on the binding affinity of **Quinelorane** for various dopamine receptor subtypes. The affinity is typically expressed as the inhibition constant (K_i), which represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand. A lower K_i value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Notes |
|------------------|----------------------------|--|
| D1 | Data not available | Quinelorane is generally considered to have low affinity for D1-like receptors. |
| D2 | High Affinity | Quinelorane is a potent D2 receptor agonist[1][2]. Specific Ki values vary across studies, but it is consistently shown to have a strong affinity. |
| D3 | High Affinity | Quinelorane also demonstrates high affinity for the D3 receptor[3]. Some studies suggest its affinity for D2 is slightly higher than for D3. |
| D4 | Data not available | Detailed binding affinity data for the D4 receptor is not readily available in the reviewed literature. |
| D5 | Data not available | Detailed binding affinity data for the D5 receptor is not readily available in the reviewed literature. |

Experimental Protocols: Radioligand Binding Assay

The binding affinity of **Quinelorane** to dopamine receptors is primarily determined using competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (**Quinelorane**) to displace a radiolabeled ligand that is known to bind to the receptor of interest.

I. Preparation of Receptor Membranes

- **Tissue or Cell Culture:** Tissues (e.g., rat striatum, which is rich in dopamine receptors) or cultured cells expressing the specific dopamine receptor subtype of interest are used as the receptor source.
- **Homogenization:** The tissue or cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to lyse the cells and release the cell membranes.
- **Centrifugation:** The homogenate is centrifuged at a low speed to remove large debris. The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
- **Washing and Storage:** The membrane pellet is washed with fresh buffer and can be stored at -80°C until use.

II. Competitive Binding Assay Procedure

- **Incubation Mixture:** The assay is typically performed in a 96-well plate. Each well contains:
 - A fixed concentration of the radiolabeled ligand (e.g., [³H]-Spiperone for D2/D3 receptors). The concentration of the radioligand is usually at or below its dissociation constant (K_d) for the receptor.
 - Varying concentrations of the unlabeled competitor drug (**Quinelorane**).
 - The prepared receptor membranes.
- **Incubation:** The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.
- **Separation of Bound and Free Radioligand:** After incubation, the bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
- **Washing:** The filters are washed with cold buffer to remove any remaining unbound radioligand.
- **Scintillation Counting:** The radioactivity on each filter is measured using a scintillation counter.

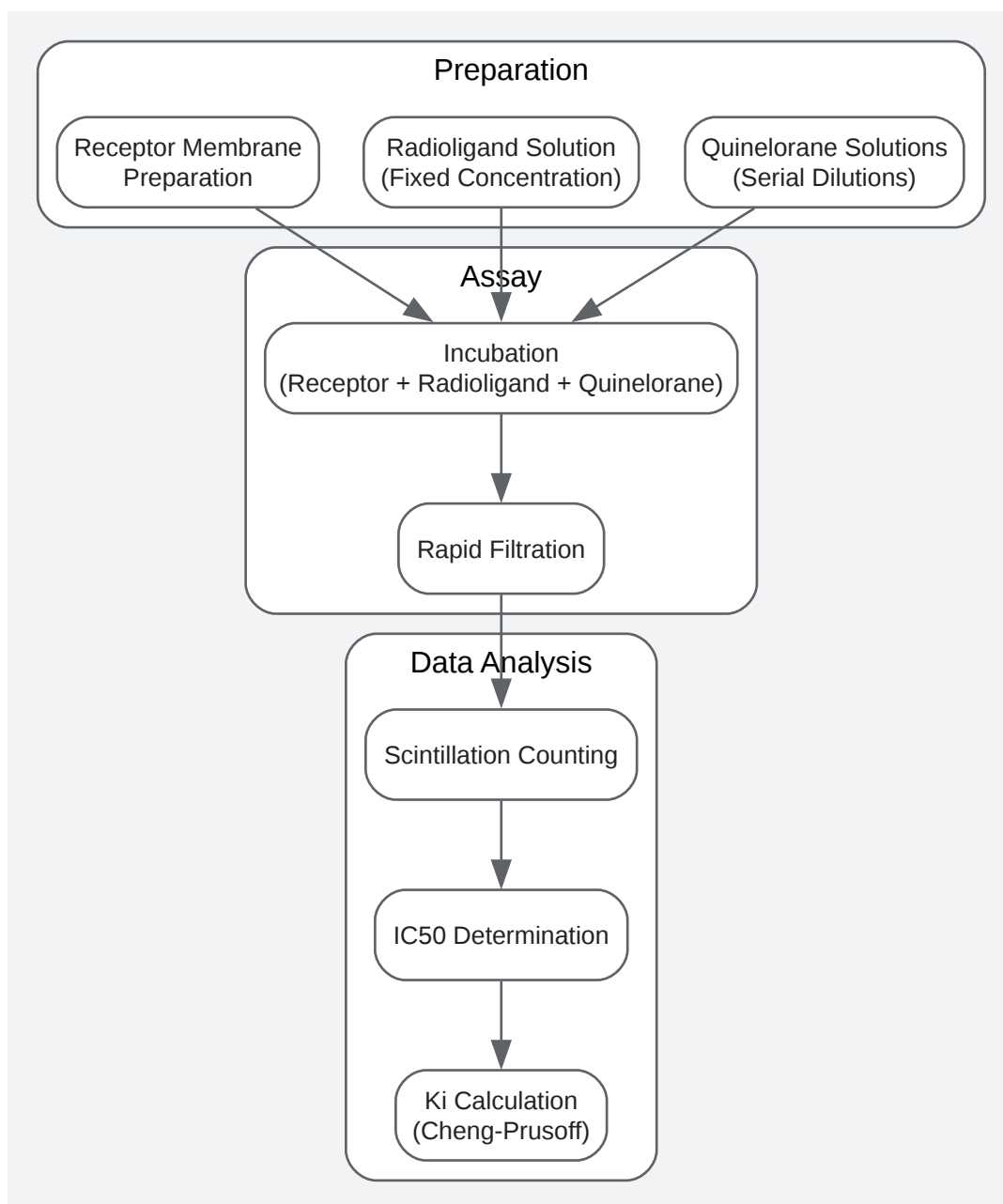
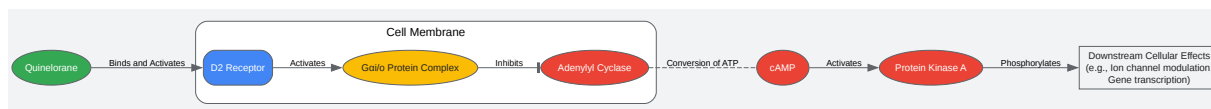
III. Data Analysis

- Determining IC50: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competitor (**Quinelorane**). The concentration of **Quinelorane** that inhibits 50% of the specific binding of the radioligand is the IC50 value.
- Calculating Ki: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
 - $K_i = IC_{50} / (1 + [L]/K_d)$
 - Where:
 - [L] is the concentration of the radioligand used in the assay.
 - Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Quinelorane, as a D2 receptor agonist, activates the canonical G*α*i/o signaling pathway. This pathway is inhibitory in nature.



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References

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com